molecular formula C13H20N2O2 B1380457 [3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester CAS No. 522602-16-0

[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester

Cat. No.: B1380457
CAS No.: 522602-16-0
M. Wt: 236.31 g/mol
InChI Key: XANDGNGDUKBWOM-UHFFFAOYSA-N
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Description

[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamic acid ester functional group attached to a phenyl ring, which is further substituted with an aminoethyl group. The tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester typically involves the reaction of 3-(2-Amino-ethyl)-phenol with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aminoethyl group can undergo oxidation to form corresponding imines or nitriles.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry: In chemistry, [3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving carbamate esters. It may also be used in the development of enzyme inhibitors.

Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. The ester group can be hydrolyzed in vivo to release the active drug, which can then exert its therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity makes it suitable for use in various chemical processes, including the manufacture of coatings and adhesives.

Mechanism of Action

The mechanism of action of [3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester involves its hydrolysis to release the active aminoethyl phenol. This active compound can interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby inhibiting their activity. The phenyl ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

    tert-Butylamine: An aliphatic primary amine with similar steric properties.

    3,4,5-Trimethoxybenzylamine: An aromatic amine with similar reactivity.

    tert-Butylamine hydrochloride: A salt form of tert-butylamine with enhanced solubility.

Uniqueness: What sets [3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester apart from similar compounds is its unique combination of functional groups. The presence of both the aminoethyl and carbamate ester groups provides a versatile platform for chemical modifications. This allows for the fine-tuning of its reactivity and interaction with biological targets, making it a valuable compound in both research and industrial applications.

Biological Activity

[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester, also known as a carbamate derivative, has garnered attention for its potential biological activities. This compound features an amino group that can interact with active sites of enzymes, potentially influencing various biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with enzyme active sites. These interactions can lead to the inhibition of enzyme activity, which is crucial in various biochemical processes. The presence of the phenyl ring enhances its binding affinity and specificity towards certain targets.

Biological Activity Overview

The compound has been investigated for various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Below is a summary of its biological activities:

Activity Description Reference
Anti-inflammatoryExhibits potential to inhibit pro-inflammatory pathways through NF-κB inhibition.
AnticancerShows cytotoxic effects in specific cancer cell lines, inducing apoptosis.
NeuroprotectivePotential neuroprotective effects through modulation of neurotransmitter systems.

Anti-inflammatory Activity

A study demonstrated that derivatives of carbamic acid could inhibit NF-κB, a key transcription factor involved in inflammatory responses. The most potent derivative showed an IC50 value of 2.83 ± 1.76 μM, indicating significant anti-inflammatory potential. This suggests that this compound may also exhibit similar properties due to structural similarities with effective analogs .

Anticancer Activity

Research indicates that certain carbamate derivatives possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that these compounds can enhance cytotoxicity in cancer models, suggesting a mechanism involving disruption of cellular proliferation pathways . For example, one study reported that a related compound demonstrated better cytotoxicity compared to established chemotherapeutics .

Properties

IUPAC Name

tert-butyl N-[3-(2-aminoethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-6-4-5-10(9-11)7-8-14/h4-6,9H,7-8,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANDGNGDUKBWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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